molecular formula C14H19ClO B13167128 ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene

({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene

Cat. No.: B13167128
M. Wt: 238.75 g/mol
InChI Key: XIHYQIJVWTVMNX-UHFFFAOYSA-N
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Description

({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a methoxymethyl group. This methoxymethyl group is further connected to a cyclopentyl ring bearing a chloromethyl substituent. The compound’s structure combines aromatic, ether, and alicyclic components, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H19ClO

Molecular Weight

238.75 g/mol

IUPAC Name

[1-(chloromethyl)cyclopentyl]methoxymethylbenzene

InChI

InChI=1S/C14H19ClO/c15-11-14(8-4-5-9-14)12-16-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2

InChI Key

XIHYQIJVWTVMNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(COCC2=CC=CC=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chloromethyl Group: Chloromethylation of the cyclopentyl ring can be achieved using reagents such as formaldehyde and hydrochloric acid under acidic conditions.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Attachment to Benzene Ring: The final step involves the attachment of the substituted cyclopentyl ring to the benzene ring through a coupling reaction, such as a Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production methods for ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium cyanide (NaCN) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of cyclopentylmethanol, cyclopentanone, or cyclopentylcarboxylic acid.

    Reduction: Formation of methyl-substituted cyclopentyl derivatives.

    Substitution: Formation of various substituted cyclopentyl derivatives depending on the nucleophile used.

Scientific Research Applications

({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter the structure and function of target molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table compares key structural analogs of ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene, highlighting differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight Key Features References
({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene (Target) C₁₄H₁₉ClO ~238.75 Chloromethyl-cyclopentyl group, methoxymethyl-benzene, bicyclic structure -
([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene C₁₄H₁₉BrO 283.20 Bromine replaces chlorine; higher molecular weight
3-Methoxybenzyl chloride C₈H₇ClO 154.59 Simpler structure: chloromethyl + methoxy-benzene; no cyclopentyl group
1-(Bromomethyl)-4-cyclopentylbenzene C₁₂H₁₅Br 239.15 Bromomethyl + cyclopentyl-benzene; lacks methoxymethyl group
1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene C₁₄H₁₉BrO₂ 307.21 Cyclobutyl instead of cyclopentyl; additional methoxymethyl group
1-(Chloromethyl)-4-methoxybenzene C₈H₇ClO 154.59 Chloromethyl + para-methoxy; simpler linear structure
1-(1-Chloroethyl)-4-methoxybenzene C₉H₁₁ClO 170.64 Chloroethyl chain instead of chloromethyl; altered substitution pattern
2-(Bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene C₁₁H₁₂BrClO 275.57 Cyclopropylmethoxy group; bromomethyl and chloro substituents

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound’s higher molecular weight (~238.75) compared to simpler analogs like 3-methoxybenzyl chloride (154.59) suggests increased hydrophobicity.
  • Boiling/Melting Points : Brominated analogs (e.g., [8]) exhibit higher boiling points due to bromine’s larger atomic radius and polarizability. The target compound’s chlorine substituent may lower its boiling point relative to brominated versions .
  • Reactivity : The chloromethyl group on the cyclopentyl ring is susceptible to nucleophilic substitution (e.g., SN2 reactions), but steric hindrance from the cyclopentyl group may slow reactivity compared to linear analogs like 1-(chloromethyl)-4-methoxybenzene .

Biological Activity

The compound ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene , a derivative of chloromethylated cyclopentyl and methoxybenzene moieties, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene can be represented as follows:

C12H15ClO\text{C}_{12}\text{H}_{15}\text{ClO}

This compound features a chloromethyl group attached to a cyclopentyl ring, which is further connected to a methoxybenzene unit.

The biological activity of ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the chloromethyl group may facilitate the compound's reactivity with nucleophiles, potentially leading to various biological effects such as:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating immune responses and reducing cytokine release.

Antitumor Activity

Studies indicate that derivatives of methoxybenzene compounds exhibit significant antitumor activity. For instance, compounds structurally related to ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene have shown efficacy against various cancer cell lines through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell proliferation

Immunosuppressive Properties

Research has highlighted the potential of similar compounds in immunosuppression. Specifically, they may modulate the sphingosine-1-phosphate (S1P) receptor pathways, which are crucial in regulating lymphocyte trafficking and vascular integrity. This modulation can be beneficial in treating autoimmune diseases and preventing transplant rejection .

Case Study 1: S1P Receptor Modulation

A study on S1P receptor modulators revealed that compounds similar to ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene effectively sequester lymphocytes in secondary lymphoid tissues. This action leads to reduced inflammation and improved outcomes in models of autoimmune diseases .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the potential for ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene as an anticancer agent .

Toxicological Profile

The safety profile of ({[1-(Chloromethyl)cyclopentyl]methoxy}methyl)benzene has not been extensively documented; however, related compounds have undergone various toxicity assessments. For instance:

  • Genotoxicity : Studies on structurally similar compounds have shown no genotoxic effects in standard assays.
  • Repeated Dose Toxicity : Data indicate that exposure levels remain below the Threshold of Toxicological Concern (TTC), suggesting a favorable safety profile for potential therapeutic use .

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